A Technical Guide to 3-Fluoro-5-hydroxypyridine: Properties, Synthesis, and Applications in Modern Chemistry
A Technical Guide to 3-Fluoro-5-hydroxypyridine: Properties, Synthesis, and Applications in Modern Chemistry
Abstract: 3-Fluoro-5-hydroxypyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine and hydroxyl substituents on the pyridine ring, make it a valuable building block for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Fluoro-5-hydroxypyridine, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Advantage of Fluorinated Pyridines
The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals.[1] The combination of these two features in 3-Fluoro-5-hydroxypyridine creates a versatile synthon with a unique reactivity profile, making it a sought-after intermediate in the development of novel therapeutic agents and functional materials.
Chemical and Structural Properties
A thorough understanding of the physicochemical and structural characteristics of 3-Fluoro-5-hydroxypyridine is fundamental to its effective application in synthetic chemistry.
Core Chemical Identifiers
| Property | Value |
| Molecular Formula | C₅H₄FNO[2][3] |
| Molecular Weight | 113.09 g/mol [2] |
| CAS Number | 209328-55-2[2] |
| Appearance | Off-white to light brown crystalline powder[4] |
| IUPAC Name | 5-fluoropyridin-3-ol[2] |
| SMILES | C1=C(C=NC=C1F)O[2][5] |
| InChI | InChI=1S/C5H4FNO/c6-4-1-5(8)3-7-2-4/h1-3,8H[2][3][5] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 161-164 °C | [4] |
| Boiling Point | 303.0±22.0 °C (Predicted) | [4] |
| pKa | 8.38±0.10 (Predicted) | [4] |
| XlogP | 0.6 | [2][5] |
Molecular Structure and Tautomerism
3-Fluoro-5-hydroxypyridine can exist in equilibrium with its tautomeric form, 5-fluoropyridin-3(2H)-one. The position of this equilibrium is dependent on the solvent environment. In many common organic solvents, the aromatic hydroxypyridine form is predominant.
Caption: Tautomeric equilibrium between 3-Fluoro-5-hydroxypyridine and its pyridone form.
Spectral Data
While a publicly available, citable spectrum for 3-Fluoro-5-hydroxypyridine is not readily found, the following are expected characteristic spectral features based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with splitting patterns influenced by both fluorine and nitrogen.
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon atoms bonded to fluorine and the hydroxyl group will exhibit characteristic chemical shifts.
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IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the aromatic ring are expected in the 1600-1400 cm⁻¹ region.
Synthesis and Reactivity
The synthesis of 3-Fluoro-5-hydroxypyridine can be achieved through a multi-step process, typically starting from a readily available aminopyridine derivative.
Recommended Synthetic Protocol
A common and effective method for the synthesis of 3-Fluoro-5-hydroxypyridine involves the diazotization of 3-amino-5-fluoropyridine, followed by hydrolysis of the resulting diazonium salt. This approach is based on established chemical transformations for the conversion of aromatic amines to phenols.
Starting Material: 3-Amino-5-fluoropyridine[6][7] Key Reagents: Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), Water
Experimental Workflow:
Caption: A logical workflow for the synthesis of 3-Fluoro-5-hydroxypyridine.
Detailed Step-by-Step Methodology:
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Diazotization: 3-Amino-5-fluoropyridine is dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid or hydrochloric acid, and the solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is the critical step, and the low temperature is essential to prevent its premature decomposition.
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Hydrolysis: After the addition of sodium nitrite is complete, the reaction mixture is allowed to warm to room temperature and then gently heated. This promotes the hydrolysis of the diazonium salt, where the diazonium group is replaced by a hydroxyl group, yielding 3-Fluoro-5-hydroxypyridine.
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Work-up and Purification: The reaction mixture is cooled and neutralized with a mild base, such as sodium bicarbonate. The product is then extracted into a suitable organic solvent, like ethyl acetate. The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product in high purity.
Chemical Reactivity
The reactivity of 3-Fluoro-5-hydroxypyridine is governed by the electronic interplay of the fluorine atom, the hydroxyl group, and the pyridine ring nitrogen. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen makes the ring electron-deficient and influences the acidity of the hydroxyl group. The hydroxyl group can undergo O-alkylation, O-acylation, and can be converted into a good leaving group for subsequent cross-coupling reactions.
Applications in Research and Drug Development
3-Fluoro-5-hydroxypyridine serves as a key building block in the synthesis of a variety of biologically active molecules.
Medicinal Chemistry
The fluorinated hydroxypyridine motif is of particular interest in the design of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group can serve as a hydrogen bond donor, facilitating strong interactions with the kinase hinge region. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. While specific drugs containing the 3-Fluoro-5-hydroxypyridine core are not yet prevalent, its structural analogs are key components in the synthesis of various kinase inhibitors.[8][9][10] For instance, related fluorinated pyridine derivatives are integral to the synthesis of inhibitors for kinases such as GSK-3.[11]
Materials Science
The unique electronic and coordination properties of 3-Fluoro-5-hydroxypyridine make it a candidate for the development of novel organic electronic materials and metal-organic frameworks (MOFs). The pyridine nitrogen can coordinate to metal centers, and the electronic properties of the molecule can be tuned through derivatization of the hydroxyl group.
Conclusion
3-Fluoro-5-hydroxypyridine is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic transformations. The unique combination of a pyridine ring, a fluorine atom, and a hydroxyl group provides a rich platform for the development of novel compounds with tailored properties. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the importance of synthons like 3-Fluoro-5-hydroxypyridine is set to increase.
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